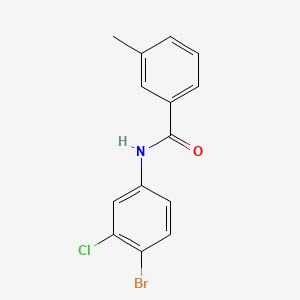

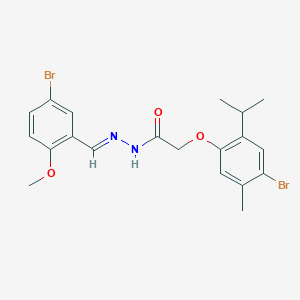

N-(4-bromo-3-chlorophenyl)-3-methylbenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of benzamide derivatives often involves condensation reactions between an amine and a carboxylic acid or its derivatives. For instance, compounds such as 4-chloro-N-(2-(2-nitrophenyl)acetoxy)-N-phenylbenzamide and N-{2-[(2-chlorothieno[3,2-d]pyrimidin-4-yl)amino]ethyl}-3-methoxybenzamide have been synthesized through specific reactions involving chlorination, nitration, and amide bond formation (He et al., 2014); (Huang et al., 2020).

Molecular Structure Analysis

The molecular structure of benzamide derivatives is characterized by X-ray diffraction and spectroscopic methods. For example, the crystal structure of related compounds has been determined, showing specific space groups and molecular conformations (Sagar et al., 2018). Density functional theory (DFT) calculations complement these experimental results, offering insights into electronic structures and molecular geometries.

Chemical Reactions and Properties

Benzamide derivatives participate in various chemical reactions, including tritium labeling, which highlights their reactive sites and potential for further functionalization (Hong et al., 2015). These reactions are crucial for understanding the chemical behavior and potential applications of such compounds.

Physical Properties Analysis

The physical properties, such as solubility, melting point, and crystal packing, are essential for understanding the material aspects of benzamide derivatives. The crystalline structure often influences these properties, as seen in studies analyzing the packing and hydrogen bonding within the crystal lattice (Gowda et al., 2008).

Chemical Properties Analysis

Chemical properties, including reactivity, stability, and electronic structure, are analyzed through spectroscopic methods and theoretical calculations. For instance, the hyperpolarizability and NBO analysis provide insights into the electronic distribution and reactive sites of benzamide derivatives (Kumar et al., 2014).

Scientific Research Applications

Synthesis and Characterization of Chemical Compounds

Synthesis of Thiourea Derivatives : N-(4-bromo-3-chlorophenyl)-3-methylbenzamide-related compounds have been synthesized and characterized. These include thiourea derivatives like N-(3,4-dichlorophenyl)-N'-(2,3 and 4-methylbenzoyl)thiourea derivatives, which have been studied for their structural properties using spectroscopic techniques (Yusof et al., 2010).

Crystal Engineering : Research in crystal engineering has explored interactions in complexes involving similar benzamide structures. This involves studying hydrogen bonds and halogen bonds in the crystal structures of compounds like 4-nitrobenzamide and 4-iodobenzamide (Saha et al., 2005).

Pharmacological Research and Drug Development

Anticancer Agents : Compounds with structural similarity to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been developed as potential anticancer agents. For instance, N-[[[4-(5-Bromo-2-pyrimidinyloxy)-3-chlorophenyl]amino]carbonyl]-2 -nitrobenzamide (HO-221) has shown promise in this regard, with studies focusing on improving its oral absorption and solubility (Kondo et al., 1993).

Synthesis of Tritium Labeled Compounds : The synthesis and characterization of tritium-labeled compounds related to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been explored, particularly for use in studying C-C chemokine receptor 1 (CCR1) antagonists (Hong et al., 2015).

Environmental Science and Analysis

- Photocatalytic Degradation Studies : Studies on the photodecomposition of compounds structurally similar to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide have been conducted. An example is the investigation of the photocatalytic degradation of propyzamide using titanium dioxide (Torimoto et al., 1996).

Additional Research Areas

Synthesis of Novel Polyimides : Research has been conducted on synthesizing new diamines related to N-(4-bromo-3-chlorophenyl)-3-methylbenzamide for the development of polyimides, which have applications in various industrial and technological fields (Butt et al., 2005).

Chemical Reactions Involving Arylmagnesium Bromides : Reactions of thiobenzamides with arylmagnesium bromides have been studied, providing insights into the chemical properties and reactivity of benzamide derivatives (Karakasa et al., 1979).

properties

IUPAC Name |

N-(4-bromo-3-chlorophenyl)-3-methylbenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H11BrClNO/c1-9-3-2-4-10(7-9)14(18)17-11-5-6-12(15)13(16)8-11/h2-8H,1H3,(H,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HZTKAXZYZGHPIN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)NC2=CC(=C(C=C2)Br)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H11BrClNO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

324.60 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-bromo-3-chlorophenyl)-3-methylbenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-{[1-methyl-2-(methylthio)-1H-imidazol-5-yl]methyl}-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5559898.png)

![3-(4-chlorophenyl)-4-methylene-1-oxa-3-azaspiro[4.5]decan-2-one](/img/structure/B5559917.png)

![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-4-pyrimidinyl]amino}ethyl)-2-methoxyacetamide](/img/structure/B5559926.png)

![methyl 1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(4-methylpiperidin-1-yl)methyl]-1H-1,2,3-triazole-4-carboxylate](/img/structure/B5559932.png)

![4-fluoro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzamide](/img/structure/B5559935.png)

![1-{4-[(6-phenylthieno[2,3-d]pyrimidin-4-yl)oxy]phenyl}ethanone](/img/structure/B5559966.png)

![N-[3-(2-methoxyphenyl)-2-propen-1-ylidene]-4-(2-pyridinyl)-1-piperazinamine](/img/structure/B5559983.png)

![(1R*,3S*)-7-[(3-fluoro-4-hydroxyphenyl)acetyl]-3-methoxy-3-methyl-7-azaspiro[3.5]nonan-1-ol](/img/structure/B5559989.png)

![4-(3-{[3-(3,5-dimethyl-1H-pyrazol-1-yl)-1-azetidinyl]carbonyl}phenyl)-2-methyl-2-butanol](/img/structure/B5559995.png)

![5',7'-dimethyl-1',3'-diazaspiro[cyclopentane-1,2'-tricyclo[3.3.1.1~3,7~]decan]-6'-one](/img/structure/B5560001.png)